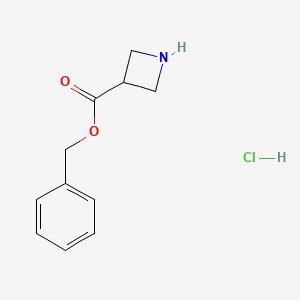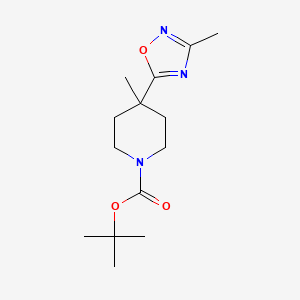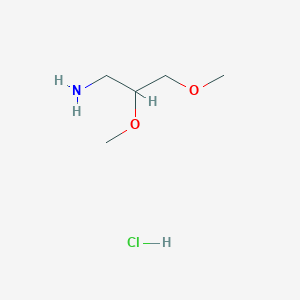![molecular formula C11H17ClN2O2 B1377610 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride CAS No. 1375473-35-0](/img/structure/B1377610.png)
2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride
Vue d'ensemble
Description
2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride involves several steps. One common synthetic route includes the reaction of 3-(aminomethyl)phenol with ethyl chloroacetate to form an intermediate, which is then reacted with ethylamine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Applications De Recherche Scientifique
2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions that involve specific molecular targets.
Mécanisme D'action
The mechanism of action of 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride involves its interaction with specific molecular targets within cells. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and other cellular processes .
Comparaison Avec Des Composés Similaires
2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride can be compared with other similar compounds, such as:
2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride: This compound has a similar structure but differs in the substitution of the ethyl group with a methyl group, which may result in different chemical and biological properties.
2-[3-(aminomethyl)phenoxy]-N-propylacetamide hydrochloride: This compound has a propyl group instead of an ethyl group, which can influence its reactivity and interactions with molecular targets.
Propriétés
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N-ethylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-2-13-11(14)8-15-10-5-3-4-9(6-10)7-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFYIEGHKNYRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)






![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)
![6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1377548.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)
